molecular formula C7H3BrN2O2 B1377512 5-Bromo-6-cyanopyridine-3-carboxylic acid CAS No. 1211537-28-8

5-Bromo-6-cyanopyridine-3-carboxylic acid

Cat. No.: B1377512
CAS No.: 1211537-28-8
M. Wt: 227.01 g/mol
InChI Key: XIOGHYWEVRVBRF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives, incorporating the positional designations and functional group priorities within the heterocyclic framework. The complete International Union of Pure and Applied Chemistry name "this compound" reflects the precise positioning of three distinct substituents on the six-membered aromatic nitrogen-containing ring system.

The molecular formula C₇H₃BrN₂O₂ reveals the elemental composition, indicating seven carbon atoms, three hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 227.01 grams per mole. This formula demonstrates the compound's relatively high degree of substitution, with only three hydrogen atoms remaining on the pyridine core after functionalization. The presence of two nitrogen atoms distinguishes this compound from simple aromatic carboxylic acids, with one nitrogen being the inherent pyridine ring nitrogen and the second originating from the cyano substituent.

The structural representation using Simplified Molecular Input Line Entry System notation appears as C1=C(C=NC(=C1Br)C#N)C(=O)O, which systematically describes the connectivity pattern and functional group arrangements. The International Chemical Identifier string InChI=1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) provides an unambiguous chemical structure representation that enables precise identification across chemical databases and computational systems.

The numbering system for this pyridine derivative follows standard conventions where the nitrogen atom is designated as position 1, and subsequent positions are numbered sequentially around the ring. Position 3 carries the carboxylic acid group (-COOH), position 5 bears the bromine atom (Br), and position 6 contains the cyano group (-CN). This specific substitution pattern creates a molecule with electron-withdrawing groups that significantly influence the electronic properties and reactivity of the aromatic system.

Isomeric Relationships Within Pyridine Carboxylic Acid Derivatives

The pyridinecarboxylic acid family encompasses three fundamental positional isomers based on the carboxylic acid placement: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These parent compounds share the molecular formula C₆H₅NO₂ and molecular weight of 123.11 grams per mole, serving as the foundational structures for more complex derivatives including brominated and cyanated variants.

Position Common Name Systematic Name Structural Characteristics
2 Picolinic acid 2-pyridinecarboxylic acid Carboxyl group ortho to nitrogen
3 Nicotinic acid 3-pyridinecarboxylic acid Carboxyl group meta to nitrogen
4 Isonicotinic acid 4-pyridinecarboxylic acid Carboxyl group para to nitrogen

Within the specific context of brominated and cyanated pyridinecarboxylic acid derivatives, several distinct positional isomers exist that share similar molecular formulas but differ in substitution patterns. The compound this compound belongs to the nicotinic acid subfamily due to its carboxylic acid group at position 3. This positioning creates unique electronic and steric effects compared to its positional isomers.

The closely related compound 5-bromo-6-cyanopyridine-2-carboxylic acid represents a picolinic acid derivative with identical bromine and cyano positioning but altered carboxylic acid placement. This structural variation, despite maintaining the same molecular formula C₇H₃BrN₂O₂, results in significantly different chemical properties due to the proximity of the carboxylic acid group to the pyridine nitrogen atom. The 2-position carboxylic acid experiences enhanced acidity due to intramolecular hydrogen bonding possibilities and altered electronic effects from the adjacent nitrogen atom.

Similarly, the isomer 4-bromo-6-cyanopyridine-2-carboxylic acid demonstrates how altering the bromine position from the 5 to the 4 position while maintaining the carboxylic acid at position 2 creates another distinct molecular entity. These subtle positional changes profoundly impact the compound's reactivity patterns, particularly in nucleophilic substitution reactions and metal coordination chemistry.

Comparative Structural Analysis with Brominated and Cyanated Pyridine Analogues

The structural landscape of brominated and cyanated pyridine derivatives reveals a diverse array of compounds with varying substitution patterns that collectively demonstrate the versatility of the pyridine scaffold for chemical modification. The target compound this compound can be systematically compared with related analogues to understand structure-activity relationships and synthetic accessibility patterns.

Compound Molecular Formula Bromine Position Cyano Position Carboxylic Acid Position Molecular Weight
This compound C₇H₃BrN₂O₂ 5 6 3 227.01 g/mol
5-bromo-6-cyanopyridine-2-carboxylic acid C₇H₃BrN₂O₂ 5 6 2 227.01 g/mol
4-bromo-6-cyanopyridine-2-carboxylic acid C₇H₃BrN₂O₂ 4 6 2 227.01 g/mol
2-bromo-6-cyanopyridine-3-carboxylic acid C₇H₃BrN₂O₂ 2 6 3 227.01 g/mol

The electronic properties of these compounds are significantly influenced by the specific positioning of electron-withdrawing groups relative to each other and to the pyridine nitrogen atom. In this compound, the bromine and cyano groups occupy adjacent positions (5 and 6), creating a region of high electron density withdrawal that enhances the electrophilic character of the pyridine ring. This arrangement differs markedly from isomers where these groups are separated by greater distances.

The compound 2-bromo-6-cyanopyridine-3-carboxylic acid demonstrates an alternative substitution pattern where the bromine and cyano groups are positioned in a 1,5-relationship relative to each other. This geometric arrangement results in different electronic distribution patterns and potentially altered reactivity profiles, particularly in cross-coupling reactions where the bromine serves as a leaving group.

Structural comparison with the related methyl ester derivative, methyl 5-bromo-6-cyanopyridine-3-carboxylate, reveals how functional group modification affects molecular properties while maintaining the core substitution pattern. The ester variant exhibits enhanced lipophilicity and altered hydrogen bonding characteristics compared to the free carboxylic acid, factors that influence both chemical reactivity and biological activity profiles.

The thiophene analogue 5-bromo-4-cyanothiophene-2-carboxylic acid provides insight into how heteroatom substitution affects structural characteristics while maintaining similar functional group arrangements. The replacement of the pyridine nitrogen with sulfur in the thiophene system creates different electronic properties and coordination capabilities, demonstrating the importance of the specific heterocyclic framework in determining overall molecular behavior.

Analysis of compounds with different halogen substitutions, such as 5-bromo-3-chloropyridine-2-carboxylic acid, illustrates how multiple halogen substituents can be incorporated into the pyridine framework. These dihalogenated derivatives often serve as versatile synthetic intermediates, offering multiple sites for selective functionalization through organometallic chemistry approaches.

Properties

IUPAC Name

5-bromo-6-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOGHYWEVRVBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-cyanopyridine-3-carboxylic acid typically involves the bromination of 6-cyanopyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-cyanopyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyanopyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing specific pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
5-Bromo-6-cyanopyridine-3-carboxylic acid C₇H₃BrN₂O₂ Br (5), CN (6), COOH (3) Pharmaceutical intermediate; discontinued
5-Bromo-6-methoxypyridine-3-carboxylic acid C₇H₆BrNO₃ Br (5), OCH₃ (6), COOH (3) High purity (≥99%); pharmaceutical intermediate
5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid C₇H₆BrNO₃ Br (5), OH (6), CH₃ (2), COOH (3) Potential for hydrogen bonding; drug design
4-Bromo-6-methyl-3-pyridinecarboxylic acid C₇H₆BrNO₂ Br (4), CH₃ (6), COOH (3) Versatile building block; agrochemical synthesis
5-Bromo-6-methoxypyridine-3-carboxamide C₇H₇BrN₂O₂ Br (5), OCH₃ (6), CONH₂ (3) Amide derivative; irritant class
Key Observations :

Substituent Reactivity: The cyano group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids). In contrast, methoxy (OCH₃) and hydroxy (OH) groups in analogs influence solubility and hydrogen-bonding capacity . Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/alkyl groups .

Physicochemical Properties: The methyl group in 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid increases hydrophobicity compared to the cyano-containing analog . Carboxamide derivatives (e.g., 5-Bromo-6-methoxypyridine-3-carboxamide) exhibit reduced acidity versus carboxylic acids, altering bioavailability .

Applications :

  • The methoxy analog (CAS 1186194-46-6) is prioritized in commercial synthesis due to its stability and high purity .
  • The hydroxy-methyl variant may serve as a precursor for metal-chelating agents in medicinal chemistry .

Biological Activity

5-Bromo-6-cyanopyridine-3-carboxylic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and a cyano group attached to a pyridine ring, along with a carboxylic acid functional group. This unique arrangement contributes to its reactivity and biological properties.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to:

  • Inhibit Enzymatic Activity : It can bind to the active sites of certain enzymes, altering their catalytic functions.
  • Modulate Gene Expression : Research indicates that it influences the expression of genes involved in inflammatory responses, thereby affecting immune system activity.

Cellular Effects

In cellular models, this compound has demonstrated the ability to:

  • Influence cell signaling pathways.
  • Affect cellular metabolism by altering the activity of metabolic enzymes.
  • Induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer potential of this compound:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro studies have shown that it can induce cell death in specific cancer cell lines, making it a candidate for further development as an anticancer drug.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
5-Bromopyridine-3-carboxylic acid Lacks cyano group; less reactiveModerate antimicrobial properties
6-Bromopyridine-3-carboxylic acid Similar structure; different position of bromineLimited anticancer effects
2-Bromopyridine-4-carboxylic acid Different substitution patternMinimal biological activity

Case Studies

  • Study on Anticancer Effects : A recent investigation into the effects of this compound on breast cancer cells revealed that it significantly reduced cell viability through apoptosis induction. The study reported an IC50 value indicating potent activity against these cells.
  • Inflammation Modulation : Another study focused on its role in modulating inflammatory responses showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and pharmaceutical development. Its applications include:

  • Synthesis of Complex Organic Molecules : Used as an intermediate in the production of various pharmaceuticals.
  • Research Tool : Employed to study biological pathways and mechanisms due to its ability to modulate enzyme activity and gene expression.

Q & A

Q. What recent advancements in pyridine chemistry are relevant to modifying this compound?

  • Late-stage functionalization via C–H activation (e.g., photoredox catalysis) enables direct introduction of aryl or alkyl groups without pre-functionalization. Recent studies on 5-bromo-2-fluoropyridine-3-boronic acid demonstrate efficient diversification under mild conditions .

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